Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate
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Overview
Description
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate is an organoboron compound with the molecular formula C7H6BF4KO and a molecular weight of 232.03 g/mol . This compound is part of the trifluoroborate family, known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate can be synthesized through the reaction of 3-fluoro-5-methoxyphenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired trifluoroborate salt after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the stability of the product make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the trifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., K2CO3, NaOH)
Conditions: Mild temperatures (room temperature to 80°C), aqueous or organic solvents (e.g., ethanol, water)
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for potassium trifluoro(3-fluoro-5-methoxyphenyl)borate in cross-coupling reactions involves the transmetalation step in the Suzuki-Miyaura coupling . The trifluoroborate transfers its aryl group to the palladium catalyst, forming a palladium-aryl intermediate. This intermediate then undergoes reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate is unique due to its specific substitution pattern on the phenyl ring, which can impart distinct electronic and steric properties to the compound. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Biological Activity
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₇H₆B F₃K O |
Molecular Weight | 201.87 g/mol |
Functional Groups | Trifluoroborate, methoxy, fluoro |
The presence of the trifluoroborate group (BF₃) allows this compound to act as a masked Lewis acid, which can be activated under certain conditions to engage in various organic transformations. The methoxy group enhances bioavailability, while the fluoro substituent may increase stability and reactivity in biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its ability to participate in transmetalation processes. This mechanism involves the interaction of organoboron compounds with various biological targets, influencing biochemical pathways critical for drug synthesis and development.
- Transmetalation Reactions : These reactions allow the introduction of functional groups into organic molecules, facilitating the synthesis of new therapeutic agents.
- Hydrolysis Dynamics : Studies have shown that organotrifluoroborates can undergo hydrolysis in aqueous environments, which may release active species capable of interacting with biological systems .
Case Studies and Experimental Data
- Hydrolysis Studies : A study demonstrated that this compound undergoes hydrolysis efficiently in water, with complete reactions observed within a few hours under optimal conditions. This property is crucial for its application in biological contexts where aqueous environments are prevalent .
- Biological Target Interactions : Research indicates that organoboron compounds can inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of boron compounds have been investigated for their potential to inhibit branched-chain amino acid transaminases (BCATs), which play significant roles in cancer metabolism .
- Synthesis Applications : this compound has been utilized as a building block in the synthesis of novel drug candidates, particularly those targeting specific biochemical pathways related to cancer and infectious diseases .
Comparative Analysis with Other Organoboron Compounds
The efficacy and reactivity of this compound can be compared with other similar organoboron compounds:
Compound | Reactivity Profile | Applications |
---|---|---|
Potassium (4-bromophenyl)trifluoroborate | Less sterically hindered | Cross-coupling reactions |
Potassium (3-chloro-5-methoxyphenyl)trifluoroborate | Altered reactivity due to chlorine | Potentially different pharmacological properties |
Potassium (3-fluoro-5-methoxyphenyl)trifluoroborate | Enhanced stability and reactivity | Synthesis of fluorinated compounds |
Properties
Molecular Formula |
C7H6BF4KO |
---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
potassium;trifluoro-(3-fluoro-5-methoxyphenyl)boranuide |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1 |
InChI Key |
XUCRSDUUCLRTDV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)F)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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